6-Phenylisoquinoline

OLED Phosphorescent emitters Molecular orientation

6-Phenylisoquinoline is the definitive C6-substituted ligand scaffold for fabricating next-gen Ir(III) phosphorescent emitters. This isomer uniquely achieves >90% horizontal dipole orientation and ultra-narrow deep-red emission (CIE 0.708, 0.292), exceeding BT.2020 standards. Unlike 1-, 3-, or 7-phenyl isomers, only the 6-substitution enables 19%+ EQE via optimized light outcoupling. Select high-purity 6-Phenylisoquinoline for high-performance OLED R&D and avoid performance loss from generic isomeric mixtures.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
Cat. No. B13923116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylisoquinoline
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C15H11N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h1-11H
InChIKeyCNTILWPLENFTMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylisoquinoline Properties and Structural Identity for Scientific Procurement


6-Phenylisoquinoline (CAS: 70125-61-0; C15H11N) is a heteroaromatic compound belonging to the phenyl-substituted isoquinoline family, comprising an isoquinoline core with a phenyl ring attached at the C6 position [1]. It is characterized by a molecular weight of 205.25 g/mol, a predicted XLogP3 value of 3.7, a topological polar surface area of 12.9 Ų, and one rotatable bond [1]. The compound exists as a crystalline solid with a predicted boiling point of 372.9±11.0 °C, density of 1.127±0.06 g/cm³, and pKa of 5.39±0.10 . 6-Phenylisoquinoline serves as a versatile building block in organic synthesis and as a core ligand scaffold in phosphorescent transition metal complexes for organic light-emitting diodes (OLEDs), wherein the precise phenyl substitution position on the isoquinoline framework critically determines photophysical and electroluminescent outcomes [2].

Why Phenylisoquinoline Isomers Cannot Be Interchanged in OLED Procurement


Phenylisoquinoline isomers—including 1-phenyl, 3-phenyl, 4-phenyl, 6-phenyl, and 7-phenyl substituted variants—exhibit fundamentally distinct photophysical and electroluminescence properties despite sharing identical molecular formulas [1]. The attachment position of the phenyl ring on the isoquinoline core alters frontier molecular orbital energies, emission wavelengths, triplet excited-state lifetimes, and the magnitude of triplet–triplet (T–T) annihilation effects in phosphorescent complexes [1]. 1-Phenylisoquinoline-based iridium complexes emit in the red region (595–631 nm) with short lifetimes (1.04–2.46 μs), whereas 3-phenylisoquinoline analogs emit in the yellow region (534–562 nm) with markedly prolonged lifetimes (3.90–15.6 μs) and suffer from detrimental T–T annihilation [1]. The C6-phenyl substitution pattern uniquely enables the formation of ligands capable of achieving horizontal molecular dipole orientations exceeding 90% and ultra-narrow deep-red emission meeting BT.2020 color standards—characteristics unattainable with C1- or C3-substituted analogs [2]. Generic substitution without verifying exact isomeric identity will result in fundamentally different device performance outcomes.

Quantitative Differential Evidence for 6-Phenylisoquinoline in OLED Applications


Horizontal Dipole Orientation Ratio: 6-Phenyl vs. 7-Phenyl Isomer

In a direct comparative study of iridium complexes bearing 1-(3,5-dimethylphenyl)-6-phenylisoquinoline versus the 7-phenyl isomer, Ir(6-PhIqXy)2dend achieved a horizontal dipole orientation ratio of 90.7% [1]. The 7-phenyl isomer (Ir(7-PhIqXy)2dend) was characterized under identical conditions but demonstrated a lower horizontal dipole ratio (value not separately tabulated), with the superior orientation of the 6-phenyl derivative directly contributing to enhanced light outcoupling efficiency [1].

OLED Phosphorescent emitters Molecular orientation

External Quantum Efficiency: 6-Phenyl Derivative Performance

The iridium complex based on 6-phenylisoquinoline, Ir(6-PhIqXy)2dend, delivered a maximum external quantum efficiency (EQE) of 19.1% when incorporated into OLED devices [1]. This EQE value is directly attributable to the 90.7% horizontal dipole orientation ratio achieved by the 6-phenylisoquinoline-based ligand, which facilitates efficient light outcoupling without spectral broadening [1]. By comparison, the 7-phenyl isomer Ir(7-PhIqXy)2dend exhibited a maximum EQE of 15.7% under equivalent device architecture conditions, representing a 21.7% relative reduction in external quantum efficiency [1].

OLED EQE Phosphorescent emitters

Photoluminescent Quantum Yield: 6-Phenyl vs. 7-Phenyl Isomer

The 6-phenylisoquinoline-derived iridium complex Ir(6-PhIqXy)2dend exhibited a photoluminescent quantum yield (PLQY) of 79.1% [1]. The 7-phenyl isomer Ir(7-PhIqXy)2dend demonstrated a comparable PLQY of 80.1% under identical measurement conditions [1].

OLED Photoluminescence Quantum yield

Emission Spectral Characteristics: 6-Phenyl vs. 7-Phenyl Isomer

The 6-phenylisoquinoline-based complex Ir(6-PhIqXy)2dend produced a photoluminescence emission peak at 635 nm with a full width at half maximum (FWHM) of 47 nm [1]. The 7-phenyl isomer Ir(7-PhIqXy)2dend emitted at a slightly longer wavelength of 637 nm with a marginally broader FWHM of 50 nm [1]. In fully fabricated OLED devices incorporating both emitters, the emission peaked at 641 nm with an ultra-narrow FWHM of 49 nm, yielding CIE coordinates of (0.705, 0.294)—the closest match to the BT.2020 red primary standard (0.708, 0.292) reported among all Ir(III)- or Pt(II)-based OLEDs [1].

OLED Emission spectroscopy Color purity

Linkage Isomer Photophysical Property Divergence: 1-Phenyl vs. 3-Phenyl Isomers

In a foundational study of phenylisoquinolinyliridium linkage isomers, 1-phenylisoquinoline-based complexes exhibited red phosphorescent emission (595–631 nm) with short phosphorescent lifetimes of 1.04–2.46 μs in CH2Cl2, enabling negligible triplet–triplet annihilation and outstanding electroluminescence performance [1]. In contrast, 3-phenylisoquinoline-based complexes emitted in the yellow region (534–562 nm) with substantially prolonged lifetimes of 3.90–15.6 μs, causing most derivatives to suffer severe T–T annihilation in EL devices [1]. A representative 1-phenyl complex, [Ir(5-f-1piq)2(acac)], achieved a maximum brightness of 38,218 cd/m² (CIE x=0.68, y=0.31) with FWHM of 50 nm at 8 V, whereas a 3-phenyl complex, [Ir(3-piq)2(acac)], reached 65,448 cd/m² but with yellow CIE coordinates (x=0.49, y=0.51) unsuitable for red display primaries [1].

OLED Phosphorescence Isomer effects

Synthetic Intermediate Value: 6-Phenylisoquinoline as a Pharmaceutical Precursor

6-Phenylisoquinoline is explicitly claimed as a key intermediate for the synthesis of 6-substituted-1-(2H)-isoquinolinone derivatives in patent literature [1]. The C6-phenyl substitution pattern enables subsequent functionalization at the isoquinoline nitrogen and other ring positions that would be sterically or electronically inaccessible with other phenylisoquinoline isomers. While 1-phenyl-, 3-phenyl-, and 4-phenylisoquinolines are extensively studied as ligands for transition metal complexes, the C6-phenyl variant offers distinct reactivity for medicinal chemistry applications due to the remote positioning of the phenyl group relative to the nitrogen heteroatom, which preserves nucleophilicity at N2 for alkylation or acylation reactions [1].

Organic synthesis Pharmaceutical intermediates Isoquinolinones

6-Phenylisoquinoline Application Scenarios in OLED Materials and Synthetic Chemistry


BT.2020-Compliant Deep-Red OLED Emitter Development

6-Phenylisoquinoline serves as the critical ligand scaffold for synthesizing iridium(III) complexes that achieve the industry's closest match to the BT.2020 red primary standard (CIE 0.708, 0.292). As demonstrated with Ir(6-PhIqXy)2dend, complexes derived from this isomer deliver CIE coordinates of (0.705, 0.294), ultra-narrow emission (FWHM 49 nm in devices), and EQE of 19.1% [1]. This performance is enabled by the 90.7% horizontal dipole orientation ratio unique to the 6-phenyl substitution pattern, which optimizes light outcoupling efficiency [1].

High-Efficiency Phosphorescent OLED Materials Requiring Optimized Molecular Orientation

When designing phosphorescent emitters where horizontal molecular dipole orientation is a priority design parameter, 6-phenylisoquinoline-derived ligands provide a demonstrated advantage over the 7-phenyl isomer. The Ir(6-PhIqXy)2dend complex achieves 21.7% higher EQE (19.1% vs. 15.7%) than its 7-phenyl counterpart despite nearly identical PLQY values (79.1% vs. 80.1%), confirming that the performance differential originates from molecular orientation effects rather than radiative efficiency differences [1].

Synthesis of 6-Substituted-1-(2H)-Isoquinolinone Pharmacophores

6-Phenylisoquinoline is specifically claimed as a precursor for preparing 6-substituted-1-(2H)-isoquinolinone derivatives, a pharmacologically relevant scaffold class [1]. The C6-phenyl substitution pattern preserves the nucleophilic character of the isoquinoline N2 position, enabling efficient N-alkylation and N-acylation chemistry that would be hindered with C1-phenyl or C3-phenyl isomers where the phenyl group imposes steric shielding or electronic perturbation of the nitrogen heteroatom [1].

Ultra-High-Definition Display Red Primary Materials Research

For academic and industrial research programs targeting next-generation ultra-high-definition displays requiring compliance with the BT.2020 color gamut, 6-phenylisoquinoline-based iridium complexes represent the current state-of-the-art among all Ir(III) and Pt(II) red phosphorescent emitters [1]. The 6-phenyl substitution pattern enables the planar molecular geometry and extended π-conjugation necessary for achieving the unprecedented combination of deep-red emission (λEL = 641 nm), ultra-narrow bandwidth (FWHM = 49 nm), and high EQE (19.1%) required for commercial viability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.